(10S,13R)-17-(1,5-dimethyl-hexyl)-10,13-dimethyl-hexadecahydrocyclopenta[a]phenanthren-3-one
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Overview
Description
The compound (10S,13R)-17-(1,5-dimethyl-hexyl)-10,13-dimethyl-hexadecahydrocyclopenta[a]phenanthren-3-one is a complex organic molecule with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10S,13R)-17-(1,5-dimethyl-hexyl)-10,13-dimethyl-hexadecahydrocyclopenta[a]phenanthren-3-one involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of the specific substituents at the 10, 13, and 17 positions. Common synthetic routes may involve:
Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization reactions.
Substitution Reactions: Introduction of the dimethyl and dimethyl-hexyl groups through substitution reactions using appropriate reagents and catalysts.
Purification: Purification of the final product using techniques such as chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound (10S,13R)-17-(1,5-dimethyl-hexyl)-10,13-dimethyl-hexadecahydrocyclopenta[a]phenanthren-3-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions to modify the oxidation state of the molecule.
Substitution: Substitution reactions to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
The compound (10S,13R)-17-(1,5-dimethyl-hexyl)-10,13-dimethyl-hexadecahydrocyclopenta[a]phenanthren-3-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (10S,13R)-17-(1,5-dimethyl-hexyl)-10,13-dimethyl-hexadecahydrocyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (10S,13R)-17-(1,5-dimethyl-hexyl)-10,13-dimethyl-hexadecahydrocyclopenta[a]phenanthren-3-one include other cyclopenta[a]phenanthrene derivatives with different substituents. Examples include:
- (3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-Isopropyl-2-octanyl]-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol .
- 10,13-Dimethyl-hexadecahydro-cyclopenta[a]phenanthren-3-one oxime .
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and substituent pattern, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C27H46O |
---|---|
Molecular Weight |
386.7 g/mol |
IUPAC Name |
(10S,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-20,22-25H,6-17H2,1-5H3/t19?,20?,22?,23?,24?,25?,26-,27+/m0/s1 |
InChI Key |
PESKGJQREUXSRR-QXFLYTSKSA-N |
Isomeric SMILES |
CC(C)CCCC(C)C1CCC2[C@@]1(CCC3C2CCC4[C@@]3(CCC(=O)C4)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
Origin of Product |
United States |
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